molecular formula C19H21N3O2 B5911657 phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime

phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime

Número de catálogo B5911657
Peso molecular: 323.4 g/mol
Clave InChI: CQYIYCWXGLMKBR-RELWKKBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime, commonly known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in various neurological disorders.

Aplicaciones Científicas De Investigación

PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. PHCCC has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, PHCCC has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Mecanismo De Acción

PHCCC acts as a positive allosteric modulator of the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor, which is primarily expressed in the central nervous system. Activation of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been shown to have neuroprotective effects and reduce inflammation in the brain. PHCCC enhances the activity of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime by increasing the receptor's sensitivity to glutamate, the primary neurotransmitter responsible for excitatory signaling in the brain.
Biochemical and Physiological Effects:
PHCCC has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and anti-inflammatory effects, PHCCC has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. PHCCC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of using PHCCC in lab experiments is its specificity for the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor. This allows researchers to study the effects of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime activation without the confounding effects of other receptors. However, one limitation of using PHCCC is its relatively short half-life, which may require frequent dosing in animal models.

Direcciones Futuras

There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime modulators. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of PHCCC in various neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of PHCCC in humans.

Métodos De Síntesis

The synthesis of PHCCC involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding imine, followed by reduction with sodium borohydride. The resulting amine is then reacted with phenyl(2-pyridinyl)methanone oxime to form PHCCC.

Propiedades

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,23)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYIYCWXGLMKBR-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.